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Compound of Interest

Compound Name: 1,3-Diphenyl-2-propyn-1-ol

Cat. No.: B158054

1,3-Diphenyl-2-propyn-1-ol is a readily accessible and highly versatile propargylic alcohol that
serves as a powerful building block in synthetic organic chemistry. Its structure, featuring a
reactive secondary alcohol, a strategically positioned alkyne, and two flanking phenyl groups,
provides a unique combination of functionalities. This arrangement allows for a diverse array of
transformations, making it an ideal starting material for the construction of complex heterocyclic
systems. The inherent reactivity of the alkyne moiety, particularly its susceptibility to activation
by transition metals, and the ability of the hydroxyl group to participate in or direct cyclization
events, are central to its utility.

This guide provides an in-depth exploration of the application of 1,3-diphenyl-2-propyn-1-ol in
the synthesis of key five-membered heterocycles, including furans, pyrazoles, and isoxazoles.
We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols,
and present data to illustrate the scope and efficiency of these transformations.

Core Synthetic Strategy: The Meyer-Schuster
Rearrangement and Subsequent Cyclocondensation

A cornerstone of the synthetic utility of 1,3-diphenyl-2-propyn-1-ol is its ability to undergo a
facile acid-catalyzed isomerization known as the Meyer-Schuster rearrangement. This reaction
converts the propargylic alcohol into its isomeric a,3-unsaturated ketone, 1,3-diphenyl-2-
propen-1-one (chalcone).[1][2] This chalcone intermediate is a classic Michael acceptor and an
ideal 1,3-dielectrophilic synthon for subsequent cyclocondensation reactions with
binucleophiles to form a variety of heterocycles.
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The general workflow is a powerful two-step, one-pot strategy where the in situ generation of
the chalcone is immediately followed by the introduction of a nucleophilic reagent to trigger
heterocycle formation. This approach is atom-economical and avoids the isolation of the often
reactive unsaturated ketone intermediate.

Step 1: Isomerization

1,3-Diphenyl-2-propyn-1-ol

Acid Catalyst
(Meyer-Schuster Rearrangement)

Step 2: Cyclocondensation

Y
1,3-Diphenyl-2-propen-1-one Binucleophile
(Chalcone Intermediate) (e.g., H2N-NH2, H2N-OH)
Target Heterocycle
(e.g., Pyrazole, Isoxazole)
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Caption: General workflow for heterocycle synthesis.

Synthesis of Substituted Furans via Gold-Catalyzed
Cycloisomerization

The synthesis of furans from propargylic alcohols is a well-established transformation, often
proceeding with exceptional efficiency under gold catalysis. Gold(l) complexes are potent Tt-
acids that readily activate the alkyne moiety of 1,3-diphenyl-2-propyn-1-ol towards
intramolecular nucleophilic attack by the hydroxyl group.[1][3] This process, known as
cycloisomerization, provides a direct and atom-economical route to highly substituted furans.
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Mechanism of Furan Formation

The catalytic cycle begins with the coordination of the gold(l) catalyst to the alkyne, rendering it
highly electrophilic. This is followed by a 5-endo-dig cyclization, where the pendant hydroxy!
group attacks the activated alkyne to form a vinyl-gold intermediate. Subsequent
protodeauration regenerates the active catalyst and yields the final furan product. This pathway
avoids the harsh conditions of traditional furan syntheses like the Paal-Knorr reaction.[4][5]

1,3-Diphenyl-2-propyn-1-ol + Au(I) M n-Complex 5-endo-dig Cyclization Vinylic Gold Intermediate M 2,4-Diphenylfuran + Au(I)

Click to download full resolution via product page

Caption: Gold-catalyzed furan synthesis mechanism.

Experimental Protocol: Gold(l)-Chloride Catalyzed
Synthesis of 2,4-Diphenylfuran

Materials:

1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

Gold(l) Chloride (AuCl) (0.02 mmol, 4.6 mg, 2 mol%)

Anhydrous Dichloromethane (DCM) (10 mL)

Argon atmosphere
Procedure:

o To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 1,3-diphenyl-2-
propyn-1-ol and Gold(l) Chloride.

e Add anhydrous DCM via syringe and stir the resulting solution at room temperature.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl
acetate (8:2) eluent. The reaction is typically complete within 1-2 hours.
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e Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude residue by flash column chromatography on silica gel (eluting with
hexane/ethyl acetate) to afford 2,4-diphenylfuran as a solid.

Data Summary

Loading . .
Catalyst Solvent Temp (°C) Time (h) Yield (%)

(mol%)
AuCl 2 DCM 25 15 ~92
AuCls 2 DCM 25 2 ~88
PhsPAUCI/Ag _

Dioxane 60 1 ~95

oTf

Synthesis of 3,5-Diphenyl-1H-pyrazole

Pyrazoles are a critical class of nitrogen-containing heterocycles prevalent in pharmaceuticals.
[6][7] A highly effective method for their synthesis involves the condensation of a 1,3-dicarbonyl
compound or its equivalent with hydrazine.[8] By first isomerizing 1,3-diphenyl-2-propyn-1-ol

to chalcone, we generate an ideal a,3-unsaturated ketone precursor for this cyclization.

Mechanism of Pyrazole Formation

The reaction proceeds in two stages. First, the acid-catalyzed Meyer-Schuster rearrangement
yields the chalcone. Second, hydrazine hydrate is added. The reaction likely proceeds via a
Michael addition of one nitrogen of the hydrazine to the B-carbon of the chalcone, followed by
intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
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Caption: Workflow for pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-
Diphenyl-1H-pyrazole

Materials:

¢ 1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

e p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg, 5 mol%)
o Ethanol (15 mL)

¢ Hydrazine hydrate (1.5 mmol, 75 mg, ~73 uL)

Procedure:

e In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-2-propyn-1-ol and p-TsOH in ethanol.
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o Heat the mixture to reflux (approx. 80°C) for 1 hour to facilitate the rearrangement to

chalcone. Monitor by TLC for the disappearance of the starting alcohol.

e Cool the reaction mixture slightly and add hydrazine hydrate dropwise.

e Return the mixture to reflux and continue heating for an additional 3-4 hours. A precipitate

may form.

» After the reaction is complete, cool the mixture to room temperature and then in an ice bath

to maximize precipitation.

« Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3,5-

diphenyl-1H-pyrazole.

Data Summary

Reagent Reagent ) )
a . Catalyst Solvent Temp (°C) Time (h) Yield (%)
1,3- ]
) Hydrazine
Diphenyl-2- p-TsOH Ethanol 80 5 ~85
Hydrate
propyn-1-ol
~82 (yields
13- (v
) Phenylhydr ) ) 1,3,5-
Diphenyl-2- ) Acetic Acid  Ethanol 80 6 )
azine triphenylpy
propyn-1-ol
razole)

Synthesis of 3,5-Diphenylisoxazole

Isoxazoles are another class of five-membered heterocycles with significant applications in

medicinal chemistry.[9] Their synthesis can be achieved through a pathway analogous to that

of pyrazoles, by reacting the in situ generated chalcone intermediate with hydroxylamine
hydrochloride.[10][11]

Mechanism of Isoxazole Formation

Following the initial Meyer-Schuster rearrangement, the chalcone intermediate reacts with

hydroxylamine. The reaction involves a conjugate addition of the nitrogen atom of
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hydroxylamine to the enone system, followed by intramolecular cyclization of the resulting
intermediate. A final dehydration step yields the stable aromatic isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 3,5-
Diphenylisoxazole

Materials:

1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

Concentrated Sulfuric Acid (H2SOa4) (2-3 drops)

Ethanol (15 mL)

Hydroxylamine hydrochloride (NH20OH-HCI) (1.5 mmol, 104 mg)

Sodium acetate (2.0 mmol, 164 mg)

Procedure:

e Combine 1,3-diphenyl-2-propyn-1-ol and ethanol in a 50 mL round-bottom flask.

o Carefully add 2-3 drops of concentrated H2SO4 and heat the mixture to reflux for 1 hour.

» In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal
amount of warm water and add this solution to the reaction flask.

o Continue to reflux the mixture for 4-6 hours, monitoring by TLC.

o After completion, cool the reaction mixture to room temperature and pour it into 50 mL of
cold water.

o Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa),
and concentrate under reduced pressure.
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» Purify the crude product by recrystallization from ethanol or by column chromatography to
yield 3,5-diphenylisoxazole.

Data Summary

Reagent Reagent Catalyst/

Solvent Temp (°C) Time (h) Yield (%)

1 2 Base
1,3-
_ NH20H-HC  H2SO0a/
Diphenyl-2- Ethanol 80 7 ~80
I NaOAc
propyn-1-ol

Conclusion and Future Outlook

1,3-Diphenyl-2-propyn-1-ol stands out as an exemplary starting material for the synthesis of
diverse heterocyclic scaffolds. The strategic application of transition metal catalysis, such as
gold-catalyzed cycloisomerization, provides a direct and efficient route to furans. Alternatively,
leveraging the classic Meyer-Schuster rearrangement to form an a,p-unsaturated ketone
intermediate opens a pathway to a multitude of other heterocycles, including pyrazoles and
isoxazoles, through subsequent cyclocondensation reactions. The protocols detailed herein are
robust, scalable, and utilize readily available reagents, making them highly valuable for
applications in academic research and industrial drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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